(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime
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Overview
Description
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a cyclopropyl ring, which is known for its strain and reactivity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene undergoes a reaction with a carbene or carbenoid reagent.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions, using appropriate fluorophenyl and methylphenyl precursors.
Formation of the methanone group: This step involves the oxidation of a suitable intermediate to introduce the carbonyl functionality.
Formation of the oxime: The final step involves the reaction of the methanone intermediate with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step, as well as the use of more efficient catalysts for the Friedel-Crafts alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines derived from the reduction of the oxime group.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The cyclopropyl ring and fluorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
- (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone
Uniqueness
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime is unique due to the presence of the O-(2-fluorobenzyl)oxime group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)cyclopropyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO/c1-16-6-8-17(9-7-16)21-14-22(21)24(18-10-12-20(25)13-11-18)27-28-15-19-4-2-3-5-23(19)26/h2-13,21-22H,14-15H2,1H3/b27-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCWLGHNUBRQP-SOYKGTTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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